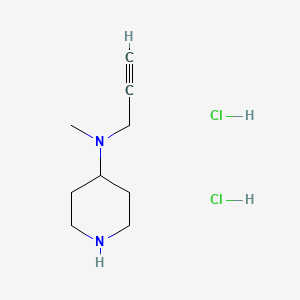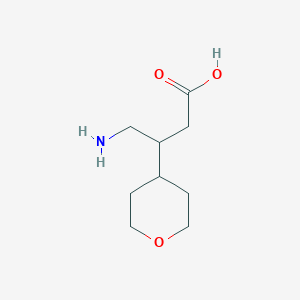
4-Amino-3-(oxan-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(oxan-4-yl)butanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of butanoic acid, featuring an amino group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(oxan-4-yl)butanoic acid typically involves the reaction of oxane derivatives with amino acids under controlled conditions. . This reaction is often carried out under mild conditions using a radical approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(oxan-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the oxane ring can lead to the formation of different butanoic acid derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced butanoic acids, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-(oxan-4-yl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The oxane ring and amino group play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(1H-indol-3-yl)butanoic acid: Shares a similar butanoic acid backbone with an indole ring instead of an oxane ring.
4-Amino-3-(4-chlorophenyl)butanoic acid: Contains a chlorophenyl group, differing in its aromatic substitution pattern.
Uniqueness
4-Amino-3-(oxan-4-yl)butanoic acid is unique due to its oxane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-amino-3-(oxan-4-yl)butanoic acid |
InChI |
InChI=1S/C9H17NO3/c10-6-8(5-9(11)12)7-1-3-13-4-2-7/h7-8H,1-6,10H2,(H,11,12) |
InChI Key |
ORKFZIKXMYRLRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


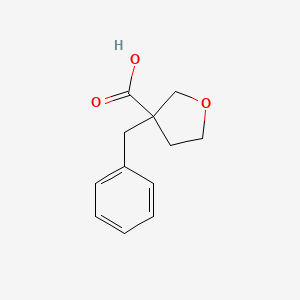

![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
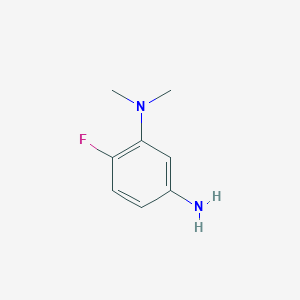
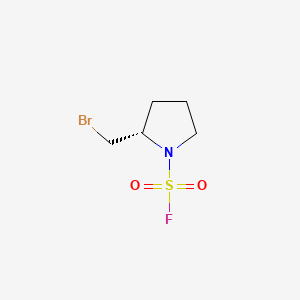

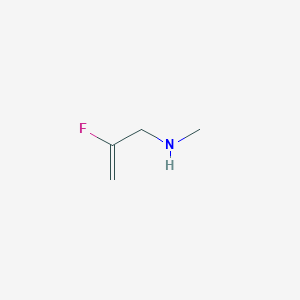
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

